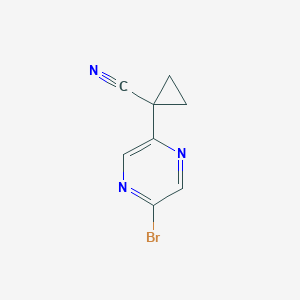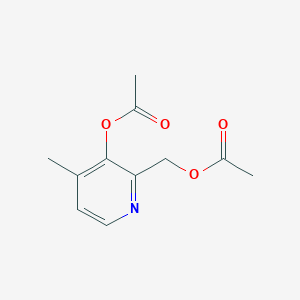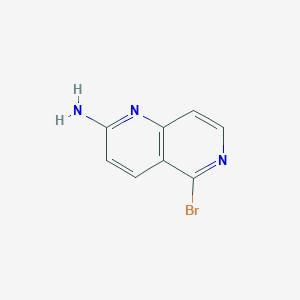
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-(difluoromethyl)aniline with formaldehyde and a suitable catalyst to form the quinoline ring system. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are often necessary to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, malaria, and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or interfere with the replication of pathogens. The compound’s difluoromethyl group can enhance its binding affinity to target proteins, leading to increased potency and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-Quinolone: A widely studied quinoline derivative with significant biological activity.
2-Methylquinoline: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
8-Hydroxyquinoline: Used as a chelating agent and in the treatment of metal poisoning.
Uniqueness
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one is unique due to the presence of both an aminomethyl and a difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H10F2N2O |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
6-(aminomethyl)-2-(difluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)9-4-10(16)7-3-6(5-14)1-2-8(7)15-9/h1-4,11H,5,14H2,(H,15,16) |
Clave InChI |
FWXCZNZKOSAOSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CN)C(=O)C=C(N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)



![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)





